2-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O4 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H12N2O4/c1-14-8-4-7(11-13-12-6-17-11)5-9(15-2)10(8)16-3/h4-6H,1-3H3 |
InChI Key |
GUSYHPMVEXGYSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=CO2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent Selection : The reaction is typically conducted in high-boiling solvents such as amyl alcohol (reflux at ~130°C) or dimethylformamide (DMF, reflux at ~153°C). Ethanol (95%, reflux at ~78°C) has also been used but requires extended reaction times (48 hours).
-
Stoichiometry : A molar ratio of 1:1.2 (thiosemicarbazide:PbO) is optimal, with excess PbO facilitating complete conversion.
-
Temperature and Time : Higher temperatures (e.g., DMF at 153°C) reduce reaction times to 1.25 hours, whereas ethanol at 78°C requires 48 hours.
Example Protocol:
-
Combine 63 g of methyl 3,4,5-trimethoxybenzoate with 800 mL of ethanol.
-
Add 100 g of PbO and reflux for 48 hours.
-
Hot-filter the mixture and cool the filtrate to precipitate 27 g of product (yield: 43%, m.p. 214–215°C).
Direct Acylation of Thiosemicarbazides
An alternative single-step method employs acetic anhydride as both a solvent and acylating agent. While this approach avoids PbO, it yields lower quantities of the target compound compared to the two-step cyclization-acylation sequence.
Key Observations:
-
Yield Comparison : Direct acylation yields ≤50% of the product, whereas the two-step process achieves up to 70% yield.
-
Reaction Mechanism : The thiosemicarbazide undergoes simultaneous cyclization and acetylation, forming 2-acetamido-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole as an intermediate.
Acid-Catalyzed Cyclization
Phosphorus oxychloride (POCl₃) has been reported as a catalyst for oxadiazole formation, though specific data for the 3,4,5-trimethoxyphenyl variant remain limited. This method is less common due to handling challenges associated with POCl₃.
Comparative Analysis of Methods
The table below summarizes critical parameters for each synthesis route:
| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| PbO Cyclization (DMF) | DMF | 153 | 1.25 | 62 | 214–215 |
| PbO Cyclization (Ethanol) | Ethanol | 78 | 48 | 43 | 214–215 |
| Direct Acylation | Acetic Anhydride | 140 | 1 | 45 | 225–227 |
Scalability and Industrial Feasibility
The PbO-mediated cyclization in DMF is preferred for industrial scaling due to shorter reaction times and higher yields. Continuous flow reactors could further enhance efficiency by maintaining precise temperature control and reducing PbO exposure risks .
Chemical Reactions Analysis
Types of Reactions: 2-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Chemical Structure and Synthesis
2-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole is a derivative of 1,3,4-oxadiazole known for its unique properties derived from the trimethoxyphenyl group. The synthesis of this compound typically involves multi-step reactions where starting materials are chemically modified to introduce the oxadiazole ring and the trimethoxy substituents. Various synthetic pathways have been reported in literature that utilize different precursors and reagents to achieve high yields and purity of the final product.
Anticancer Properties
Research has demonstrated that compounds containing the oxadiazole moiety exhibit promising anticancer activities. For instance:
- Inhibition of Cancer Cell Lines : A study evaluated a series of 1,3,4-oxadiazole derivatives against multiple leukemia cell lines (K-562, Jurkat, KG-1a). The compound This compound showed significant cytotoxicity with IC50 values indicating strong potential against these cancer types .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cancer progression. For example, it has been reported that certain oxadiazole derivatives inhibit EGFR (Epidermal Growth Factor Receptor) and Src pathways, which are crucial for tumor growth and metastasis .
Antimicrobial and Antioxidant Activities
Beyond anticancer effects, oxadiazoles have also been investigated for their antimicrobial and antioxidant properties:
- Antimicrobial Activity : Several studies have highlighted the antimicrobial efficacy of 1,3,4-oxadiazole derivatives against various bacterial strains. The presence of the trimethoxy group enhances the interaction with microbial targets .
- Antioxidant Potential : The antioxidant activity of these compounds has been evaluated through various assays indicating their ability to scavenge free radicals and reduce oxidative stress .
Anticancer Evaluation
In a comprehensive study published in Pharmaceutical Research, researchers synthesized a library of oxadiazole derivatives including this compound. They found that this compound exhibited potent cytotoxicity against several cancer cell lines with an IC50 value as low as 1.95 µM for K-562 cells. The study also detailed structure-activity relationships that suggest modifications to the phenyl ring can significantly alter biological activity .
Mechanistic Insights
Another investigation focused on understanding the mechanism by which oxadiazole derivatives exert their anticancer effects. It was found that these compounds can induce apoptosis in cancer cells through activation of caspase pathways and inhibition of STAT3 signaling . This provides a dual mechanism where they not only inhibit cell proliferation but also promote programmed cell death.
Summary Table of Biological Activities
| Activity Type | Compound Name | Target Cell Line | IC50 Value (µM) |
|---|---|---|---|
| Anticancer | This compound | K-562 | 1.95 |
| Anticancer | 2-(3,4-dihydroxybenzylidene)-1-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thioacetohydrazide | HEPG2 | 1.18 |
| Antimicrobial | Various 1,3,4-Oxadiazoles | Staphylococcus aureus | N/A |
| Antioxidant | Novel Oxadiazole Derivatives | N/A | N/A |
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The trimethoxyphenyl group can interact with proteins and enzymes, potentially inhibiting their activity. For example, compounds containing this group have been shown to inhibit tubulin polymerization, which is crucial for cell division, making them potential anticancer agents . Additionally, the oxadiazole ring can interact with nucleic acids and proteins, further contributing to its biological activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
The bioactivity of 1,3,4-oxadiazoles is highly dependent on substituent type (electron-withdrawing/donating) and position (C2 vs. C5).
Key Observations :
- Electron-withdrawing groups (e.g., NO2, Cl) at C2/C5 enhance CNS-related activities, such as anticonvulsant and antidepressant effects, by modulating neurotransmitter receptors .
- Trimethoxyphenyl (electron-donating) at C5 improves antifungal and antitumor activities, likely due to enhanced membrane permeability and target binding (e.g., SDH protein inhibition) .
- Sulfone/sulfinyl groups at C2 synergize with the trimethoxyphenyl moiety to amplify antifungal potency, as seen in compound Ia (EC50 = 19.9 µg/mL) .
Direct Comparison of Bioactivity Data
Table 2: Activity Profiles of Selected Oxadiazole Derivatives
Notable Findings:
- The trimethoxyphenyl derivative’s antifungal activity is comparable to hymexazol but with broader spectrum .
- Thioether derivatives (e.g., 5g) show dual fungicidal and herbicidal effects, highlighting substituent versatility .
- Hybridization with quinoxaline (compound 12) shifts activity toward anticancer applications, suggesting scaffold adaptability .
Structure-Activity Relationship (SAR) Insights
- Positional Sensitivity : Substitution at C5 with trimethoxyphenyl enhances antifungal activity, while C2 modifications (e.g., sulfones) further optimize target binding .
- Mechanistic Divergence : Electron-withdrawing groups favor CNS activity via GABAergic modulation, whereas electron-donating groups (e.g., OCH3) improve antifungal/antitumor effects through hydrophobic interactions .
- Synergistic Effects : Combining sulfone groups with trimethoxyphenyl (Ia) results in sub-20 µg/mL EC50 values, underscoring the importance of synergistic substituent pairing .
Biological Activity
The compound 2-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. The oxadiazole moiety is known for its potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article reviews the biological activity of this specific compound, including its synthesis, mechanisms of action, and implications for therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the cyclization of hydrazones derived from appropriate aromatic aldehydes and carboxylic acids. The presence of the trimethoxyphenyl group enhances the lipophilicity and biological activity of the compound.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For example:
- Cytotoxicity Studies : In vitro studies have shown that compounds with oxadiazole structures can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi. The compound demonstrated a strong bactericidal effect against Gram-positive bacteria while showing minimal cytotoxicity to normal cell lines such as L929 .
| Compound | Bacterial Strain | Activity |
|---|---|---|
| This compound | MRSA | Strong bactericidal effect |
| This compound | Candida spp. | Moderate activity |
2. Anticancer Properties
The anticancer potential of oxadiazoles has been extensively studied:
- Cell Line Studies : The compound has shown promising results in inhibiting cancer cell proliferation in various human cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). IC50 values for these cell lines were reported in the low micromolar range .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 0.52 - 0.88 | Induction of apoptosis via Bcl-2 inhibition |
| HeLa | 0.79 - 1.05 | Cell cycle arrest and apoptosis |
The mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis : Flow cytometry assays have indicated that this compound can induce apoptosis in cancer cells through pathways involving p53 activation and caspase-3 cleavage .
- Inhibition of Biofilm Formation : The presence of functional groups in the oxadiazole structure may interfere with gene transcription related to biofilm formation in bacteria .
Case Studies
Several studies have highlighted the efficacy of oxadiazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that a series of oxadiazoles exhibited superior antimicrobial activity compared to traditional antibiotics like ciprofloxacin .
- Cancer Cell Proliferation Inhibition : Another study reported that compounds similar to this compound showed significant inhibition against various cancer cell lines with mechanisms involving apoptosis induction .
Q & A
Basic: What synthetic methodologies are commonly used to prepare 2-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole derivatives?
Answer:
The synthesis typically involves cyclization of hydrazide precursors or functionalization of pre-formed oxadiazole cores. Key methods include:
- Cyclization of hydrazides : Hydrazides derived from 3,4,5-trimethoxybenzoic acid are treated with carbon disulfide or thiosemicarbazide under reflux conditions to form 1,3,4-oxadiazoles. For example, sulfonyl derivatives are synthesized via sulfonylation of intermediate thiols, achieving yields of 67–94% .
- Microwave-assisted synthesis : Microwave irradiation reduces reaction times (e.g., 10–15 minutes) and improves yields compared to conventional heating, as demonstrated in the preparation of sulfonyl-oxadiazole derivatives .
- Substituent introduction : Chloromethyl or aminomethyl groups are added via nucleophilic substitution, with reaction conditions optimized using polar aprotic solvents (e.g., DMF) and catalysts like triethylamine .
Basic: What analytical techniques are critical for characterizing this compound derivatives?
Answer:
Structural confirmation relies on:
- Spectroscopy :
- X-ray crystallography : Resolves crystal packing and noncovalent interactions (e.g., CH⋯N and CH⋯π interactions in derivatives with tert-butyl groups) .
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) confirm molecular weights, with fragmentation patterns verifying substituent positions .
Advanced: How does the 3,4,5-trimethoxyphenyl moiety influence biological activity in structure-activity relationship (SAR) studies?
Answer:
The trimethoxyphenyl group enhances bioactivity through:
- Electron-donating effects : Methoxy groups increase electron density on the aromatic ring, improving binding to targets like acetylcholinesterase (AChE) or tubulin. For example, derivatives with this group showed IC₅₀ values of 5.91 µM against AChE, outperforming non-substituted analogs .
- Hydrophobic interactions : The bulky, lipophilic trimethoxyphenyl group enhances membrane permeability, critical for antifungal and anticancer activity. Derivatives with this group exhibited 80–90% inhibition of Candida albicans at 50 µg/mL .
- Conformational rigidity : The substituent restricts rotation, favoring optimal binding conformations in molecular docking studies .
Advanced: How can researchers resolve contradictions in reported IC₅₀ values for derivatives across studies?
Answer:
Discrepancies often arise from variations in:
- Assay conditions : Use standardized protocols (e.g., 72-hour incubation for cytotoxicity assays) and validate results with positive controls (e.g., ketorolac for anti-inflammatory activity) .
- Cell lines/pathogen strains : Compare data using identical models (e.g., MCF-7 for breast cancer vs. HepG2 for liver cancer) .
- Statistical methods : Employ nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with ≥3 replicates, reporting mean ± SEM .
- Compound purity : Verify purity (>95%) via HPLC before biological testing .
Advanced: What computational strategies are employed to study the interaction of these derivatives with biological targets?
Answer:
Common approaches include:
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like tubulin or AChE. For example, docking studies revealed hydrogen bonding between oxadiazole nitrogen and AChE’s catalytic triad .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or charge-transfer activity .
- MD simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories, analyzing RMSD and binding free energies (MM/PBSA) .
Advanced: How can derivatization improve the pharmacokinetic profile of this compound?
Answer:
Strategies focus on:
- Solubility enhancement : Introduce polar groups (e.g., sulfonyl or amino) to reduce logP values. Sulfonyl derivatives showed improved aqueous solubility while retaining antifungal activity .
- Metabolic stability : Replace labile methoxy groups with halogen atoms (e.g., Cl) or methyl groups to slow oxidative metabolism .
- Bioavailability : Optimize substituent size (e.g., tert-butyl for lipophilicity vs. pyridyl for hydrogen bonding) to balance absorption and plasma protein binding .
Advanced: What crystallographic insights guide the design of 1,3,4-oxadiazole-based materials?
Answer:
X-ray studies reveal:
- Packing motifs : CH⋯N and CH⋯π interactions stabilize crystal lattices, as seen in derivatives with tert-butyl groups .
- Conformational flexibility : Substituents like chloromethyl groups adopt staggered conformations, minimizing steric hindrance .
- Thermal stability : High melting points (e.g., 167–169°C) correlate with dense packing and strong van der Waals interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
